3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride
CAS No.: 1423033-35-5
Cat. No.: VC5914969
Molecular Formula: C9H10ClF2NO
Molecular Weight: 221.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423033-35-5 |
|---|---|
| Molecular Formula | C9H10ClF2NO |
| Molecular Weight | 221.63 |
| IUPAC Name | 3-(3,4-difluorophenyl)azetidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H9F2NO.ClH/c10-7-2-1-6(3-8(7)11)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H |
| Standard InChI Key | HGQBOBFXGHKBEM-UHFFFAOYSA-N |
| SMILES | C1C(CN1)(C2=CC(=C(C=C2)F)F)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic and Crystallographic Data
While X-ray crystallography data for this specific compound remains unpublished, analogous azetidine hydrochlorides exhibit characteristic solid-state packing influenced by hydrogen bonding between the protonated azetidine nitrogen and chloride ions . Infrared spectroscopy of related compounds shows O–H and N–H stretches near 3200–3500 cm⁻¹, while ¹⁹F NMR typically reveals resonances at -110 to -120 ppm for aromatic fluorine atoms.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride typically proceeds via a multi-step sequence:
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Azetidine Ring Formation: Cyclization of 3-chloro-1-(3,4-difluorophenyl)propylamine under basic conditions generates the azetidine core.
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Hydroxylation: Oxidation or hydroxylation at the C3 position introduces the hydroxyl group.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Optimization efforts focus on improving yield (currently ~40–60% in lab-scale reactions) and minimizing byproducts such as ring-opened amines .
Industrial-Scale Production Challenges
Scaling production requires addressing:
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Thermal Instability: The azetidine ring undergoes decomposition above 150°C, necessitating low-temperature processes.
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Hydroscopicity: The hydrochloride salt readily absorbs moisture, complicating storage and handling .
Physicochemical Properties
Solubility and Stability
Experimental solubility data remains limited, but computational predictions using Abraham solvation parameters suggest:
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Water: ~2.3 mg/mL (25°C)
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DMSO: >50 mg/mL
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Ethanol: ~15 mg/mL
Stability studies indicate decomposition under UV light (t₁/₂ = 72 hours at 300 nm) and in acidic solutions (pH < 3) .
Future Research Directions
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Crystal Engineering: Developing co-crystals to enhance solubility.
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Targeted Drug Delivery: Conjugation to nanoparticles for improved bioavailability.
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Green Chemistry: Solvent-free synthesis using mechanochemical methods.
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